3-(4-Propylphenyl)propionaldehyde
Description
3-(4-Propylphenyl)propionaldehyde is an aromatic aldehyde derivative characterized by a propionaldehyde chain (-CH₂CH₂CHO) attached to the para position of a benzene ring bearing a propyl (-CH₂CH₂CH₃) substituent.
The propyl group is an electron-donating alkyl substituent, which may enhance the compound’s hydrophobicity and influence its boiling point, density, and solubility compared to derivatives with polar or bulky groups. Such aromatic aldehydes are typically intermediates in organic synthesis, with applications ranging from fragrance development to agrochemical production .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(4-propylphenyl)propanal |
InChI |
InChI=1S/C12H16O/c1-2-4-11-6-8-12(9-7-11)5-3-10-13/h6-10H,2-5H2,1H3 |
InChI Key |
SXJMLSZMUOKNJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-Withdrawing Groups (e.g., -Cl) : The chloro derivative exhibits a high predicted boiling point (238.6°C) and density (1.139 g/cm³), attributed to increased polarity and stronger intermolecular forces .
- Bulky Groups (e.g., -tert-butyl) : The tert-butyl substituent increases molecular weight (190.28 g/mol) and likely enhances steric hindrance, which may reduce reactivity but improve stability in fragrance formulations .
- Polar Groups (e.g., -OH, -OCH₃) : Hydroxy and methoxy derivatives are lighter (150.17–164.20 g/mol) and may participate in hydrogen bonding, influencing solubility and biochemical interactions .
Reactivity and Synthetic Utility: Chloro and methylthio derivatives are highly reactive in nucleophilic addition and condensation reactions, making them versatile intermediates in agrochemical and polymer synthesis .
Applications: Fragrances: The tert-butyl derivative (Bourgeonal) is a well-known floral fragrance component, highlighting how bulky substituents can enhance odor profiles . Flavoring: Methylthio and methoxy derivatives are used in food additives due to their sulfur-containing or aromatic structures . Biochemical Research: The hydroxy derivative’s polarity and hydrogen-bonding capacity make it suitable for studying enzyme interactions or natural product biosynthesis .
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